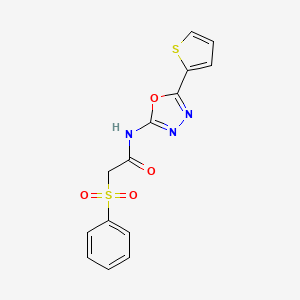

2-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

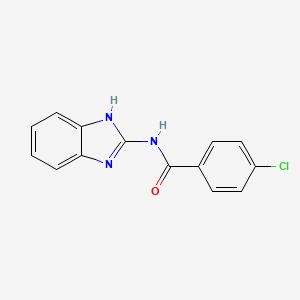

“2-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide” is a type of N-substituted sulfonyl amide derivative incorporating a 1,3,4-oxadiazol structural motif . This compound is part of a class of heterocyclic compounds known as oxadiazoles, which are derived from furan by replacing two methylene groups with two nitrogen atoms . Oxadiazoles are known for their significant biological activities, such as analgesic, anti-inflammatory, anticonvulsive, antiemetic, fungicidal, diuretic, muscle relaxant, and antioxidant activity .

Synthesis Analysis

The synthesis of this compound involves the reaction of acylhalide derivatives (1.2 mmol) and 4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonamide (1 mmol) dissolved in pyridine (5 mL). The mixture is then heated for 12 hours at 60 °C. After the reaction is completed, the mixture is cooled to room temperature and poured into ice-cold water .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazol ring, which is a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . The compound also contains a benzenesulfonyl group and a thiophen-2-yl group attached to the oxadiazol ring .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory effects on acetylcholinesterase and carbonic anhydrase (AChEIs and hCAIs). These enzymes are key therapeutic targets for many bioactivities such as anti-Alzheimer and antiobesity antiepileptic, anticancer, antiinfective, antiglaucoma, and diuretic effects .Scientific Research Applications

- Recent research has focused on using 2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (abbreviated as PBDTTS-1SO) as a polymeric photocatalyst for hydrogen evolution via water splitting .

- PBDTTS-1SO demonstrates high photocatalytic activity under visible-light illumination, with an apparent quantum yield exceeding 18% at a wavelength of 500 nm. This efficiency surpasses other reported polymer photocatalysts .

- A series of 5-thiophen-2-yl pyrazole derivatives, including our compound of interest, have been studied as potent and selective cannabinoid-1 (CB1) receptor antagonists .

- 2-(Phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives, such as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT), have been explored as semiconducting materials .

Photocatalysis for Hydrogen Evolution

Cannabinoid Receptor Antagonism

Organic Electronics and Semiconductors

Materials Science and Polymer Design

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory effects on acetylcholinesterase and carbonic anhydrase. The compound has been found to be a highly potent inhibitor for AChE and hCAs . The docking studies revealed precise binding modes between the compound and hCA II, hCA I, and AChE .

Future Directions

properties

IUPAC Name |

2-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S2/c18-12(9-23(19,20)10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-22-11/h1-8H,9H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKJXJZLTREDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(phenylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)

![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)

![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)

![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)